Methyl 17-cyclopropylheptadecanoate
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Overview
Description
Methyl 17-cyclopropylheptadecanoate is an organic compound that belongs to the class of fatty acid esters It is characterized by a long carbon chain with a cyclopropyl group attached to the 17th carbon and a methyl ester group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 17-cyclopropylheptadecanoate typically involves the esterification of 17-cyclopropylheptadecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 17-cyclopropylheptadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 17-cyclopropylheptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism of action of Methyl 17-cyclopropylheptadecanoate involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl heptadecanoate: Similar in structure but lacks the cyclopropyl group.
Methyl margarate: Another fatty acid ester with a different carbon chain length.
Uniqueness
Methyl 17-cyclopropylheptadecanoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
60128-87-2 |
---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl 17-cyclopropylheptadecanoate |
InChI |
InChI=1S/C21H40O2/c1-23-21(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-20-18-19-20/h20H,2-19H2,1H3 |
InChI Key |
VZFOQMATGOSKBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCC1CC1 |
Origin of Product |
United States |
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